Proflavine Sulfate Exhibits a 2.7-Fold Higher Inhibitory Potency Against SARS-CoV-2 Mpro than Acriflavine
In a direct enzymatic screen against the SARS-CoV-2 main protease (Mpro), Proflavine Hemisulfate demonstrated a significantly lower half-maximal inhibitory concentration (IC50) compared to its close structural analog, Acriflavine. The study established an IC50 of 2.07 ± 0.01 μM for Proflavine Hemisulfate, whereas Acriflavine required a 2.7-fold higher concentration to achieve the same level of inhibition (IC50 = 5.60 ± 0.29 μM) [1]. Both compounds functioned as non-competitive inhibitors.
| Evidence Dimension | Half-maximal Inhibitory Concentration (IC50) against SARS-CoV-2 Mpro |
|---|---|
| Target Compound Data | 2.07 ± 0.01 μM |
| Comparator Or Baseline | Acriflavine: 5.60 ± 0.29 μM |
| Quantified Difference | 2.7-fold lower IC50 (higher potency) |
| Conditions | Enzymatic assay using a fluorogenic substrate |
Why This Matters
For antiviral drug discovery programs, a 2.7-fold improvement in target engagement potency can translate to lower required doses and potentially an improved therapeutic index, making Proflavine Sulfate the preferred scaffold for further optimization against coronaviruses.
- [1] Liang, J., Zheng, M., Xu, W., Chen, Y., Tang, P., Wu, G., ... & Chen, L. (2022). Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro. Bioorganic Chemistry, 129, 106185. View Source
